molecular formula C11H15N3O3S B6633515 (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid

Katalognummer B6633515
Molekulargewicht: 269.32 g/mol
InChI-Schlüssel: XJMRQOVSHHIVJZ-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid, also known as ETC-1002, is a small molecule drug that has shown promising results in treating cardiovascular diseases. ETC-1002 is a novel, orally active, small molecule that has been designed to target multiple metabolic pathways involved in lipid metabolism and inflammation.

Wirkmechanismus

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid works by inhibiting ATP citrate lyase (ACL), an enzyme that plays a key role in the synthesis of cholesterol and fatty acids. By inhibiting ACL, this compound reduces the production of LDL-C and triglycerides. This compound also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to reduce LDL-C levels by up to 30% and triglyceride levels by up to 40%. It also increases high-density lipoprotein cholesterol (HDL-C) levels by up to 10%. This compound has been shown to be well-tolerated and has not been associated with any significant adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has been extensively studied and its mechanism of action is well-understood. However, this compound has some limitations for lab experiments. It has not yet been tested in clinical trials for long-term safety and efficacy. It also has limited bioavailability and may require high doses to achieve therapeutic effects.

Zukünftige Richtungen

There are several future directions for the research and development of (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid. One direction is to conduct clinical trials to evaluate its long-term safety and efficacy. Another direction is to investigate its potential use in treating other metabolic disorders, such as diabetes and obesity. Additionally, researchers could explore the use of this compound in combination with other lipid-lowering drugs to achieve greater reductions in LDL-C and triglyceride levels.

Synthesemethoden

The synthesis of (1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid involves the reaction of 1,3-cyclopentanedione with ethyl bromoacetate to form ethyl 3-oxocyclopentylacetate. The resulting compound is then reacted with thiosemicarbazide to form ethyl 3-(4-ethyl-1,2,5-thiadiazol-3-yl)-2-oxocyclopentane-1-carboxylate. The final step involves the hydrolysis of the ester group to form this compound.

Wissenschaftliche Forschungsanwendungen

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid has been extensively studied for its potential use in treating cardiovascular diseases. It has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels by inhibiting ATP citrate lyase (ACL), an enzyme involved in the synthesis of cholesterol and fatty acids. This compound also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-2-8-9(18-14-13-8)10(15)12-7-4-3-6(5-7)11(16)17/h6-7H,2-5H2,1H3,(H,12,15)(H,16,17)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMRQOVSHHIVJZ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SN=N1)C(=O)N[C@H]2CC[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.